molecular formula C17H19BrN2O5S2 B14138605 1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 1171462-94-4

1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B14138605
CAS No.: 1171462-94-4
M. Wt: 475.4 g/mol
InChI Key: NBVQHQLRDVBBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a tetrahydroquinoline moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The synthesis begins with the formation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Methoxyphenyl Group:

    Sulfonylation: The compound is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Bromination: Finally, the bromine atom is introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroquinoline moiety.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Products with the bromine atom replaced by the nucleophile.

    Oxidation: Oxidized derivatives of the tetrahydroquinoline moiety.

    Reduction: Reduced derivatives of the tetrahydroquinoline moiety.

    Hydrolysis: Products with the sulfonamide group cleaved.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-bromo-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can be compared with other similar compounds, such as:

    1-bromo-N-(4-methoxyphenyl)methanesulfonamide: Lacks the tetrahydroquinoline moiety, making it less complex and potentially less versatile in synthetic applications.

    N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical synthesis and potential biological activity.

Properties

CAS No.

1171462-94-4

Molecular Formula

C17H19BrN2O5S2

Molecular Weight

475.4 g/mol

IUPAC Name

1-bromo-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide

InChI

InChI=1S/C17H19BrN2O5S2/c1-25-15-5-7-16(8-6-15)27(23,24)20-10-2-3-13-11-14(4-9-17(13)20)19-26(21,22)12-18/h4-9,11,19H,2-3,10,12H2,1H3

InChI Key

NBVQHQLRDVBBLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.